molecular formula C13H19NO3S B13217809 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine

4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine

Cat. No.: B13217809
M. Wt: 269.36 g/mol
InChI Key: FSSQHMPSVLXPDB-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is a high-purity chemical compound supplied for research and development purposes. This molecule, with the CAS registry number 1488133-10-3 , has a molecular formula of C13H19NO3S and a molecular weight of 269.36 g/mol . Its structure features a cyclohexylamine core functionalized with a 2-methoxybenzenesulfonyl group, making it a valuable intermediate in various scientific investigations. Researchers utilize this compound in diverse fields, including medicinal chemistry and drug discovery, where its sulfonamide moiety is of particular interest for designing potential pharmacologically active molecules. The compound is offered with the safety data sheet (MDL No. MFCD17124959) and is accompanied by appropriate documentation. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. A related hydrochloride salt form (CAS 1864072-35-4) is also available, providing researchers with alternative salt options for solubility and stability in various experimental conditions.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-(2-methoxyphenyl)sulfonylcyclohexan-1-amine

InChI

InChI=1S/C13H19NO3S/c1-17-12-4-2-3-5-13(12)18(15,16)11-8-6-10(14)7-9-11/h2-5,10-11H,6-9,14H2,1H3

InChI Key

FSSQHMPSVLXPDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Synthesis

Sulfonyl chlorides are typically prepared by chlorosulfonation of aromatic compounds or by reaction of sulfonic acids with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The 2-methoxybenzenesulfonyl chloride can be synthesized by:

  • Treating 2-methoxybenzenesulfonic acid with chlorosulfonic acid or thionyl chloride under controlled temperature conditions.
  • The reaction proceeds with the replacement of the sulfonic acid hydroxyl group by a chlorine atom, yielding the sulfonyl chloride intermediate.

This method is supported by general sulfonyl chloride preparation protocols described in recent sulfonamide synthesis reviews, emphasizing the need for careful control of reaction conditions to avoid over-chlorination or decomposition.

Continuous Flow and Batch Methods

Recent advances include continuous flow synthesis of sulfonyl chlorides, which improve safety and scalability. For example, a continuous flow method using diphenyl disulfide and chlorinating agents in acetonitrile solvent has been reported, showing high yields and efficient heat management.

Coupling of Sulfonyl Chloride with Cyclohexan-1-amine

Nucleophilic Substitution Reaction

The key step in preparing 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is the nucleophilic substitution of the sulfonyl chloride by the amine group on cyclohexan-1-amine:

  • The sulfonyl chloride intermediate is reacted with cyclohexan-1-amine typically in an aprotic solvent such as dichloromethane or acetonitrile.
  • A base (e.g., triethylamine or pyridine) is often added to neutralize the hydrochloric acid generated and drive the reaction forward.
  • Reaction temperature is generally maintained at 0–25 °C to control the rate and minimize side reactions.

This step yields the sulfonamide bond formation, producing the target compound.

One-Pot and Catalyzed Methods

Recent literature reports several catalytic and one-pot methods for sulfonamide synthesis that could be adapted for this compound:

  • Copper-catalyzed three-component reactions involving arylboronic acids, nitroarenes, and sulfur dioxide surrogates (e.g., DABSO) have been used to prepare sulfonamides efficiently with broad substrate scope and high yields.
  • Organocatalytic SuFEx (Sulfur Fluoride Exchange) reactions employing N-heterocyclic carbenes (NHCs) facilitate mild and scalable synthesis of sulfonamides with excellent functional group tolerance.

While these methods are more recent, the classical sulfonyl chloride-amine coupling remains the most direct and widely used approach for preparing 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine.

Example Preparation Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1 2-Methoxybenzenesulfonic acid + Thionyl chloride (SOCl2), reflux Formation of 2-methoxybenzenesulfonyl chloride High yield (>85%), monitored by IR (S=O stretch)
2 Sulfonyl chloride + Cyclohexan-1-amine + Triethylamine, DCM, 0–25 °C Nucleophilic substitution to form sulfonamide High yield (>80%), product isolated by recrystallization
3 Purification Recrystallization from ethyl acetate/methylene chloride mixture Pure sulfonamide with melting point characterization

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the sulfonamide formation with characteristic shifts for aromatic protons, methoxy group, cyclohexane ring, and amine protons.
  • IR Spectroscopy : Strong sulfonyl (S=O) stretching bands around 1150–1350 cm^-1 indicate sulfonamide formation.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine confirm the product identity.
  • Melting Point : Used to assess purity and confirm compound identity.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Classical Sulfonyl Chloride + Amine Coupling 2-Methoxybenzenesulfonyl chloride, cyclohexan-1-amine, base 0–25 °C, aprotic solvent Direct, high yield, well-established Requires sulfonyl chloride preparation, moisture sensitive
Copper-Catalyzed Three-Component Reaction Arylboronic acid, nitroarene, DABSO, amine, Cu catalyst Mild, green solvents, catalytic High atom economy, functional group tolerance More complex setup, catalyst cost
Organocatalytic SuFEx Reaction Sulfonyl fluoride, amine, NHC catalyst Mild, scalable, broad scope Environmentally friendly, mild conditions Requires sulfonyl fluoride precursor

Additional Notes from Related Cyclohexylamine Sulfonamide Syntheses

  • Analogous compounds such as 4-(p-fluorophenyl)-4-methylaminocyclohexanone derivatives have been prepared via reductive amination and subsequent sulfonylation, indicating the feasibility of multi-step synthesis involving cyclohexane amines.
  • Careful control of stoichiometry and reaction temperature is critical to maximize yield and purity.
  • Use of excess amine can drive the sulfonamide formation to completion, as demonstrated in flow chemistry studies.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, their substituents, and properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Characteristics References
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine 2-Methoxybenzenesulfonyl at C4 C₁₃H₁₉NO₃S 269.36 High polarity due to sulfonyl group; potential for hydrogen bonding. -
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride Oxadiazole at C4 C₁₀H₁₇N₃O·HCl 231.73 Oxadiazole enhances metabolic stability; hydrochloride salt improves crystallinity.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine 1,2,4-Triazole at C4 C₉H₁₅N₅ 193.25 Triazole moiety may confer metal-binding properties; moderate lipophilicity.
4-[(2-Chlorophenoxazin-10-yl)methyl]cyclohexan-1-amine Phenoxazine-chlorophenyl at C4 C₁₉H₂₁ClN₂O 336.84 Extended aromatic system likely increases DNA intercalation potential.
1-(4-Chlorobenzyl)cyclohexan-1-amine Chlorobenzyl at C1 C₁₃H₁₈ClN 223.74 Chlorobenzyl group introduces hydrophobicity; potential CNS activity.
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine at C4 C₁₁H₂₃N₃ 197.33 Piperazine enhances water solubility; common in kinase inhibitors.

Physicochemical Properties

  • Polarity: The sulfonyl group in the target compound increases polarity compared to analogs with non-polar substituents (e.g., chlorobenzyl or phenoxazine groups) .
  • Solubility : Piperazine-containing analogs (e.g., 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) exhibit higher aqueous solubility due to the basic amine in piperazine .
  • Stability : Oxadiazole and triazole substituents improve metabolic stability, as seen in their resistance to enzymatic degradation .

Biological Activity

4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is an organic compound notable for its sulfonamide moiety, which contributes significantly to its biological activity. This compound features a cyclohexane ring substituted with an amine group and a methoxybenzenesulfonyl group, enhancing its potential for medicinal applications.

Biological Activity

The biological activity of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is primarily attributed to its ability to interact with various biological targets, particularly enzymes. The sulfonamide group allows the compound to form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This mechanism makes it a valuable candidate in drug discovery aimed at treating enzyme-related diseases.

The interaction of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine with enzymes can be summarized as follows:

  • Enzyme Inhibition : The sulfonamide moiety binds to the active site of target enzymes, preventing substrate access and thus inhibiting their function.
  • Hydrophobic Interactions : The cyclohexane ring enhances binding affinity through hydrophobic interactions, contributing to the specificity and potency of the compound.

Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : Preliminary studies indicate that compounds similar to 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine exhibit significant antitumor activity by inducing apoptosis in cancer cells. For instance, related compounds have shown effectiveness against HepG2 liver cancer cells by arresting the cell cycle and activating apoptotic pathways .
  • Enzyme Targeting : Research has demonstrated that derivatives of this compound can effectively inhibit various enzymes implicated in disease processes, showcasing the potential for developing targeted therapies .

Comparative Analysis

The following table summarizes key features of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine and structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amineC12H17NO3SSulfonamide group enhances enzyme inhibition
4-(4-Methoxybenzenesulfonyl)cyclohexan-1-amineC12H17NO3SPara-methoxy substitution; similar medicinal applications
(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamideC15H22N2O3SBroader biological activity profile due to additional functional groups
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amineC12H19NPrimarily studied for different pharmacological properties; lacks sulfonamide group

This comparative analysis highlights the unique structural elements of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine that confer distinct chemical reactivity and biological activity compared to similar compounds.

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine. These studies focused on their interactions with specific enzyme targets and assessed their efficacy in inhibiting cancer cell proliferation. The findings revealed that modifications in the sulfonamide structure could significantly alter biological activity, suggesting avenues for further research into structure-activity relationships (SAR) .

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